molecular formula C16H20FNO4 B2463856 (3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797801-93-4

(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2463856
CAS No.: 1797801-93-4
M. Wt: 309.337
InChI Key: OFHUCMPTAGSDPX-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a sophisticated chemical scaffold designed for advanced pharmaceutical research and drug discovery. This hybrid molecule integrates two pharmacologically significant motifs: a fluorinated aromatic system and a protected spirocyclic piperidine. The (3-fluoro-4-methoxyphenyl) group is a well-established building block in medicinal chemistry, notably used in the synthesis of chalcone derivatives, which are key precursors to active pharmaceutical ingredients (APIs) and fluorescent dyes . These chalcones can be further functionalized into pyrazole derivatives, such as anti-inflammatory agents, via reactions with hydrazines . Concurrently, the 1,5-dioxa-9-azaspiro[5.5]undecane moiety functions as a ketone-protected form of 4-piperidone, a valuable intermediate in synthetic chemistry . This ketal protection group stabilizes the ketone functionality during synthetic steps, allowing for selective deprotection later to introduce a variety of amine-based structures . The combination of these features makes this methanone a versatile precursor for constructing complex molecules, particularly in developing central nervous system (CNS) active compounds and other therapeutics where the spirocyclic architecture can enhance selectivity and metabolic stability. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-20-14-4-3-12(11-13(14)17)15(19)18-7-5-16(6-8-18)21-9-2-10-22-16/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHUCMPTAGSDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting with the preparation of the fluoro-methoxyphenyl precursor. This precursor is then reacted with a spirocyclic intermediate under specific conditions to form the final product. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and spirocyclic building blocks. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The 1,5-dioxa-9-azaspiro[5.5]undecane core is shared across multiple analogs, but substituent modifications significantly alter pharmacological profiles:

Compound Name Substituent Variations Key Properties/Applications Reference
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl and phenyl groups on spirocyclic N Sigma receptor antagonist; reduces binge eating in rats (3–7 mg/kg)
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone 2-Cl, 6-F on phenyl ring Structural analog with potential CNS activity; halogen effects on binding affinity
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one Methanesulfonylphenylpropanone substituent Enhanced solubility due to sulfonyl group; possible kinase inhibition

Key Observations :

  • Bulkier Substituents : Benzyl or phenyl groups (e.g., 9-benzyl derivatives) may improve sigma receptor selectivity but reduce metabolic stability due to increased lipophilicity .
  • Polar Groups : Methoxy (OCH₃) and sulfonyl (SO₂CH₃) groups improve water solubility, critical for oral bioavailability .
Pharmacological Activity

Sigma Receptor Antagonism :

  • The spirocyclic core is critical for sigma-1 receptor binding. For example, 9-benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane showed efficacy in reducing binge eating behaviors in rodent models at 3–7 mg/kg doses .
  • The target compound’s 3-fluoro-4-methoxyphenyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs, though direct comparative data are lacking .

Structural-Activity Relationships (SAR) :

  • Position of Fluorine : 3-Fluorine in the target compound vs. 6-fluorine in may alter steric interactions with receptor subpockets.
  • Methoxy vs. Sulfonyl : The 4-methoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing sulfonyl group in , which may shift target selectivity.
Physicochemical and Spectroscopic Properties
Property Target Compound 9-Benzyl-3-phenyl Analog 2-Chloro-6-fluoro Analog
Molecular Weight ~347.4 g/mol (estimated) 351.4 g/mol 365.8 g/mol
IR Spectral Peaks Expected C=O stretch ~1700 cm⁻¹; aryl C-F ~1250 cm⁻¹ C=O absent; aryl C-H stretches ~3000 cm⁻¹ C=O ~1733 cm⁻¹; C-Cl ~750 cm⁻¹
Solubility Moderate (methoxy enhances polarity) Low (lipophilic benzyl group) Low (halogens increase hydrophobicity)

Biological Activity

The compound (3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a synthetic organic molecule notable for its complex structure and potential biological activity. This compound features a spirocyclic moiety, which is characterized by two or more rings sharing a common atom, contributing to its unique properties. The presence of a fluorine atom and a methoxy group on the aromatic ring enhances its chemical reactivity and may influence its biological interactions.

Structural Characteristics

The molecular formula of this compound is C15H20FNO5C_{15}H_{20}FNO_5, with a molecular weight of approximately 345.4 g/mol. The compound's structural features include:

  • Spirocyclic structure : Provides unique spatial orientation and steric effects.
  • Fluorinated aromatic system : Enhances lipophilicity and potential interaction with biological targets.
  • Methoxy group : May influence pharmacokinetics and pharmacodynamics.

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in various therapeutic areas, particularly in the modulation of neurological pathways and anti-inflammatory responses.

The biological activity can be attributed to several mechanisms:

  • Electrophilic Substitution Reactions : The aromatic ring can engage in electrophilic substitution, which may alter receptor interactions.
  • Nucleophilic Attack : The carbonyl group (ketone) is reactive towards nucleophiles, potentially influencing enzyme activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the unique pharmacological properties of this compound:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains an ethynyl group; pyridine ringAntagonist activity in neurological pathways
3-FluorophenolSimple fluorinated phenolAntimicrobial properties
Spiro[5.5]undecane derivativesSimilar spirocyclic structurePotentially bioactive compounds

The unique combination of the spirocyclic structure with a fluorinated aromatic system in (3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone may confer distinct pharmacological properties compared to these similar compounds.

Research Findings

Recent studies have explored the biological implications of this compound:

  • Neurological Effects : Preliminary investigations suggest that the compound may exhibit antagonist activity in certain neurological pathways, potentially offering therapeutic benefits for conditions like anxiety or depression.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

In vivo studies are essential to evaluate the therapeutic potential of this compound:

  • Study on Vascular Smooth Muscle Cells (SMCs) : A synthesized derivative demonstrated inhibition of SMC proliferation and migration, suggesting possible applications in vascular remodeling and atherosclerosis treatment .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) with UV detection. For spirocyclic systems, 2D NMR (COSY, HSQC, HMBC) is critical to resolve overlapping signals caused by conformational rigidity . Purity should be validated via HPLC using Chromolith® or Purospher® STAR columns under gradient elution conditions (e.g., acetonitrile/water with 0.1% formic acid) .

Q. How can researchers optimize the synthetic route for this compound to improve yield and scalability?

  • Methodology : Employ multi-step orthogonal protection strategies for the spirocyclic amine and methoxyphenyl groups. Key steps include:

  • Step 1 : Introduce the 1,5-dioxa-9-azaspiro[5.5]undecane core via cyclocondensation of diols with amines under acidic catalysis.
  • Step 2 : Couple the fluoromethoxyphenyl moiety using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation.
  • Optimization : Use design of experiments (DoE) to vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor intermediates via TLC and LC-MS .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : 25°C, 40°C, and 60°C for 1–4 weeks.
  • Humidity : 75% relative humidity in desiccators.
  • Light : UV-vis irradiation (ICH Q1B guidelines).
    Analyze degradation products via HPLC-MS and quantify hydrolytic stability of the spirocyclic ether and fluorophenyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the spirocyclic and fluoromethoxy groups?

  • Methodology :

  • Analog Synthesis : Replace the 3-fluoro-4-methoxyphenyl group with other substituents (e.g., 4-cyanophenyl, 3-chlorophenyl) and modify the spirocyclic oxygen/amine ratio.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinases, GPCRs) or cell-based models (e.g., cancer proliferation, neuroinflammation). Use IC₅₀ values and molecular docking to correlate substituent effects with activity .
    • Example SAR Table :
SubstituentEnzyme Inhibition (IC₅₀, nM)LogP
3-Fluoro-4-methoxy12 ± 1.52.8
4-Cyano45 ± 3.23.1
3-Chloro28 ± 2.13.4

Q. What experimental strategies can resolve contradictions in biological activity data across different assay platforms?

  • Methodology :

  • Assay Validation : Compare results from cell-free (e.g., fluorescence polarization) vs. cell-based (e.g., luciferase reporter) assays. Control for off-target effects using siRNA knockdown or isoform-specific inhibitors.
  • Data Normalization : Use Z-factor and signal-to-noise ratios to assess assay robustness. Apply multivariate analysis to identify confounding variables (e.g., solvent DMSO concentration, cell passage number) .

Q. How can the environmental fate of this compound be modeled to assess ecotoxicological risks?

  • Methodology :

  • Physicochemical Profiling : Determine logP, pKa, and water solubility via shake-flask or HPLC-based methods.
  • Degradation Studies : Expose the compound to simulated sunlight (UV-B/UV-C) and microbial consortia (OECD 301B). Quantify metabolites via GC-MS or LC-QTOF.
  • Computational Modeling : Use EPI Suite or TEST software to predict bioaccumulation and toxicity thresholds for aquatic organisms .

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) and blood-brain barrier (BBB) penetration of this compound?

  • Methodology :

  • PK Studies : Administer the compound intravenously/orally to rodents. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Calculate AUC, Cmax, and half-life.
  • BBB Penetration : Use in situ brain perfusion or MDCK-MDR1 cell monolayers. Measure permeability (Papp) and efflux ratios to assess P-glycoprotein interaction .

Methodological Considerations

  • Contradiction Management : If spectral data (e.g., NMR shifts) conflict with computational predictions, re-examine solvent effects, tautomerism, or dynamic conformational changes in the spirocyclic system .
  • Theoretical Frameworks : Link synthesis and SAR studies to conceptual frameworks such as bioisosterism (replacing oxygen with sulfur in the spiro ring) or frontier molecular orbital theory (predicting reactivity of the fluorophenyl group) .

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